6-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Description
Significance of Pyrrolo[2,3-b]pyridine Scaffolds in Synthetic Chemistry and Drug Discovery
The 7-azaindole (B17877) scaffold is widely recognized as a "privileged" fragment in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets. dntb.gov.uajst.go.jp This versatility has led to its incorporation into numerous compounds investigated for a wide range of diseases. rsc.org A key feature of the 7-azaindole core is the arrangement of its pyrrole (B145914) NH group and the adjacent pyridine (B92270) nitrogen atom, which can act as a hydrogen bond donor and acceptor, respectively. jst.go.jp This bidentate hydrogen-bonding capability allows it to effectively mimic the purine (B94841) base adenine (B156593) and interact with the hinge region of ATP-binding sites in many kinases. jst.go.jp
Consequently, 7-azaindole derivatives are highly valued as kinase inhibitors. jst.go.jpnih.gov Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer. The 7-azaindole scaffold has been successfully employed to develop inhibitors for a wide array of kinases, including B-RAF, cyclin-dependent kinases (CDKs), Janus kinase 3 (JAK3), and colony-stimulating factor 1 receptor (CSF1R). jst.go.jpnih.gov The first FDA-approved drug based on this scaffold was Vemurafenib, a potent inhibitor of the B-RAF V600E mutant kinase for the treatment of melanoma. jst.go.jpjst.go.jp
Beyond kinase inhibition, the pyrrolo[2,3-b]pyridine nucleus is present in compounds with diverse biological activities, including anti-inflammatory, antiviral, and antiproliferative properties. juniperpublishers.comnih.gov Researchers have designed and synthesized numerous analogues targeting various cellular pathways. For example, derivatives have been developed as inhibitors of Trafic protein kinase (TNIK) and as modulators of the WNT/β-catenin signaling pathway in colorectal cancer. nih.govacs.org The development of synthetic methodologies to functionalize the 7-azaindole ring at its five possible substitution sites continues to be an active area of research, allowing for the fine-tuning of pharmacological properties. jst.go.jpresearchgate.net
Historical Context of Pyrrolo[2,3-b]pyridine Research and Derivatives
The exploration of pyrrolo[2,3-b]pyridines began with the investigation of synthetic routes to create the core structure. rsc.org Traditional methods for indole (B1671886) synthesis, such as the Fischer indole cyclization, were often found to be inefficient for 7-azaindoles due to the electron-deficient nature of the pyridine ring. uni-rostock.de This challenge spurred the development of novel and modified synthetic strategies over several decades, including variations of the Madelung synthesis, to produce a range of substituted 7-azaindole derivatives. rsc.orgrsc.org
Early research focused on understanding the fundamental reactivity of the scaffold, mapping its reactions to electrophiles like nitration and bromination, which predominantly occur at the 3-position of the ring system. rsc.org The 7-azaindole moiety is also found in natural products, and synthetic hybrids of these natural alkaloids, such as the meriolins, were developed and shown to have strong cytotoxic potential by inhibiting cyclin-dependent kinases. researchgate.net
A pivotal moment in the history of 7-azaindole research was the discovery and successful clinical application of Vemurafenib. jst.go.jpjst.go.jp This event highlighted the power of fragment-based drug discovery and solidified the status of the 7-azaindole scaffold as a premier hinge-binding motif for kinase inhibitors. jst.go.jp Since then, academic and industrial interest has surged, leading to a rapid increase in the number of registered chemical structures containing the 7-azaindole framework. dntb.gov.uajst.go.jp Ongoing research continues to expand the synthetic toolkit for creating these compounds, utilizing modern techniques like cross-coupling reactions, photocatalysis, and C-H activation to build molecular complexity and explore new therapeutic applications. researchgate.netnih.gov
Overview of Academic Research Perspectives on 6-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol and Related Analogues
Within the broader family of 7-azaindoles, the specific analogue This compound has attracted academic interest as a heterocyclic compound with potential biological activity. evitachem.com It serves as a valuable lead compound or building block for the development of more complex molecules, particularly in the realm of enzyme inhibition. evitachem.comrsc.org
Research has focused on its synthesis and potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. evitachem.comrsc.org The core structure, featuring a hydroxyl group at the 5-position and a methyl group at the 6-position, provides a foundation for further chemical modification to optimize binding affinity and selectivity for specific biological targets. evitachem.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈N₂O | evitachem.com |
| Molecular Weight | ~152.16 g/mol | evitachem.com |
| Appearance | White to off-white solid | evitachem.com |
| Solubility | Soluble in polar solvents (e.g., methanol (B129727), DMSO) | evitachem.com |
| CAS Number | 1000340-88-4 | bldpharm.com |
A notable area of investigation involves the regioselective functionalization of this molecule. For instance, direct electrophilic fluorination of this compound has been studied for the synthesis of radiotracers for positron emission tomography (PET) imaging. evitachem.com These studies have shown that the C-3 position of the pyrrole ring is the most reactive site for this transformation, allowing for the controlled synthesis of 3-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol. evitachem.com Such research underscores the compound's utility not only as a potential therapeutic scaffold but also as a versatile tool in biochemical and diagnostic research. evitachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-7(11)4-6-2-3-9-8(6)10-5/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPDTQDTGCBXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646917 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-88-4 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Pyrrolo 2,3 B Pyridin 5 Ol Systems
Established Synthetic Routes to 1H-Pyrrolo[2,3-b]pyridin-5-ol and its Analogues
The construction of the 7-azaindole (B17877) core can be broadly categorized by which ring is formed last. Various established methods have been developed, ranging from classical cyclization reactions to modern cross-coupling techniques.
One of the primary strategies for synthesizing pyrrolo[2,3-b]pyridines involves the construction of the pyrrole (B145914) ring onto an existing, appropriately substituted pyridine (B92270) framework.
The Bartoli Reaction : This method is a well-established route for forming indole (B1671886) and azaindole systems. It typically involves the reaction of a nitro-aromatic compound, such as a 2-halogen-3-nitropyridine, with vinyl Grignard reagents. nbuv.gov.ua This approach is valued for its versatility and the accessibility of halogenated nitropyridines as starting materials. nbuv.gov.ua
Modified Madelung and Fischer Syntheses : Classical indole syntheses have been adapted for the azaindole series. Investigations have explored modifications of the Madelung and Fischer indole syntheses to prepare a variety of alkyl and aryl-substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org
Cyclo-condensation Reactions : A powerful method involves the cyclo-condensation of 2-aminopyrrole derivatives with compounds containing active methylene (B1212753) groups. For instance, new substituted 1H-pyrrolo[2,3-b]pyridines have been successfully synthesized through a two-component reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with reagents like acetylacetone, ethyl cyanoacetate, or malononitrile (B47326) in the presence of an acid catalyst. ajol.inforesearchgate.net Similarly, reacting 2-amino-1H-pyrrole-3-carbonitrile derivatives with 2-arylidenemalononitriles in the presence of a base like piperidine (B6355638) affords highly substituted pyrrolo[2,3-b]pyridines in excellent yields. juniperpublishers.comresearchgate.net
Building the pyrrole ring from a 2-aminopyridine (B139424) precursor is a common and effective strategy. These methods often involve the formation of the C2-C3 and N1-C7a bonds of the final heterocyclic system.
A prominent example is a two-step procedure starting from 2-amino-3-iodopyridine. The first step involves a Sonogashira coupling with a terminal alkyne to produce a 2-amino-3-(alkynyl)pyridine intermediate. The subsequent step is an intramolecular cyclization, which can be effectively promoted by potassium tert-butoxide with a catalytic amount of 18-crown-6, to yield the 2-substituted 7-azaindole. organic-chemistry.org This method is noted for its efficiency and avoidance of protecting groups. organic-chemistry.org
Another approach is the palladium-catalyzed annulation of ortho-iodoarylamines, including 2-amino-iodopyridines, with allyl acetate (B1210297) to form 2-methyl azaindoles. nih.gov A proposed mechanism involves the formation of a π-allyl palladium complex followed by an intermolecular nucleophilic attack to generate the pyrrole ring. nih.gov
Palladium-catalyzed cross-coupling reactions are indispensable tools for both the synthesis and functionalization of the pyrrolo[2,3-b]pyridine core, enabling the formation of key carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. beilstein-journals.org While many early functionalizations required N-protection of the azaindole, recent advances have provided methods for direct coupling on the N-free heterocycle. acs.org
Suzuki-Miyaura Coupling : This reaction is widely used for introducing aryl or vinyl groups. A chemoselective Suzuki-Miyaura cross-coupling has been demonstrated at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, leaving the C-4 chloro-substituent intact for subsequent reactions. nih.gov This reaction typically uses a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ with a base such as K₂CO₃. nih.gov
Buchwald-Hartwig Amination : This is a key method for forming C-N bonds. It has been used to introduce secondary amines at the C-4 position of 4-chloro-2-aryl-pyrrolopyridines. nih.gov Furthermore, an efficient procedure for the amination of N-free 2-chloro-7-azaindole has been developed using a combination of a specialized phosphine (B1218219) ligand (Brettphos), a palladium precatalyst, and a strong base (LiHMDS). acs.org
Sonogashira Coupling : As mentioned previously, this reaction is crucial for coupling terminal alkynes with halo-pyridines, often serving as the first step in a sequence to build the pyrrole ring. organic-chemistry.orgnih.gov It is typically carried out with a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) co-catalyst, and an amine base. nih.gov
Heck Reaction : The palladium-catalyzed reaction between an unsaturated halide and an alkene can be applied to azaindole synthesis. One approach involves an intramolecular Hegedus–Mori–Heck reaction for ring closure. nih.gov
Chan-Lam Coupling : This copper-catalyzed reaction provides a method for N-arylation. It has been used to synthesize 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives by coupling an aryl boronic acid with the pyrrole nitrogen of a common intermediate. nih.gov
| Reaction | Purpose | Typical Substrates | Key Reagents | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | C-C Bond Formation (Arylation) | 2-Iodo-4-chloropyrrolopyridine + Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | nih.gov |
| Buchwald-Hartwig | C-N Bond Formation (Amination) | 4-Chloro-2-arylpyrrolopyridine + Secondary amine | Pd₂(dba)₃, RuPhos, Cs₂CO₃ | nih.gov |
| Sonogashira | C-C Bond Formation (Alkynylation) | 2-Amino-3-iodopyridine + Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | organic-chemistry.orgnih.gov |
| Heck Reaction | C-C Bond Formation / Annulation | Enamine from 2-aminopyridine | Pd(Ph₃)₄, NaHCO₃ | nih.gov |
| Chan-Lam Coupling | N-Arylation | Pyrrolo[2,3-b]pyridine + Arylboronic acid | Cu(OAc)₂, Pyridine | nih.gov |
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single pot to form a complex product, offering high atom economy. mdpi.com While not forming the pyrrolo[2,3-b]pyridine skeleton directly, MCRs are prominently used to synthesize the isomeric pyrrolo[3,4-b]pyridin-5-one core.
A common strategy involves an Ugi three-component reaction (U-3CR) or an Ugi-Zhu variation, which is then coupled to a cascade sequence. mdpi.comnih.govnih.gov For example, a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones were synthesized via a one-pot cascade process involving an Ugi-3CR followed by an aza Diels-Alder reaction, N-acylation, decarboxylation, and dehydration. nih.govnih.gov Another approach uses an ammonium (B1175870) chloride-promoted four-component synthesis starting from an aldehyde, an amine, and an α-isocyanoacetamide to form a 5-aminooxazole intermediate, which then reacts with an α,β-unsaturated acyl chloride to yield the pyrrolo[3,4-b]pyridin-5-one scaffold. acs.org Microwave irradiation and catalysts like ytterbium triflate have been used to facilitate these transformations. mdpi.com
Achieving regioselectivity—the ability to functionalize a specific position on the ring system—is critical for developing structure-activity relationships in medicinal chemistry.
C-2 Functionalization : Palladium-catalyzed C-2 arylation of 7-azaindoles with arenes has been developed, providing a direct method to functionalize this position. rsc.org As noted earlier, Suzuki coupling can be performed selectively at a C-2 iodo-substituent while a C-4 chloro-substituent is present. nih.gov
C-3 Functionalization : The C-3 position is electronically the most nucleophilic site. Electrophilic substitution reactions such as nitration, bromination, and iodination occur predominantly at the 3-position. rsc.org
C-4 Functionalization : The pyridine ring can be functionalized at the C-4 position. Palladium-catalyzed amination and C-O bond-forming reactions have been reported on N-protected 4-bromo-7-azaindoles. beilstein-journals.org The Buchwald-Hartwig amination is a key reaction for introducing amines at this site. nih.gov
C-H Activation : Direct C-H activation represents an advanced strategy for functionalization, offering an alternative to traditional cross-coupling of pre-functionalized substrates. While still an emerging area for azaindoles, rhodium and palladium catalysis have been used for C-H activation to afford the 7-azaindole isomer. nih.gov
Advanced Synthetic Techniques for Substituted 6-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol and Derivatives
The synthesis of the specific target compound, this compound, and its parent scaffold, 1H-pyrrolo[2,3-b]pyridin-5-ol, can be achieved through several targeted routes.
One reported synthesis of this compound begins with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a precursor. The reaction is carried out in methanol (B129727) at approximately 50 °C with the addition of potassium hydroxide (B78521) as a base, yielding the target compound. evitachem.com
The parent compound, 1H-pyrrolo[2,3-b]pyridin-5-ol, is a key intermediate in the synthesis of potent inhibitors of VEGFR-2 and the BCL-2 inhibitor Venetoclax. chemicalbook.com A common synthetic route to this compound involves the deprotection of a protected hydroxyl group. For example, 5-Benzyloxy-1H-pyrrolo[2,3-b]pyridine can be converted to 1H-pyrrolo[2,3-b]pyridin-5-ol via catalytic hydrogenation using palladium on activated charcoal. chemicalbook.com This phenol (B47542) could then potentially undergo further functionalization, such as methylation, to arrive at the target structure.
Protecting Group Strategies in Pyrrolo[2,3-b]pyridin-5-ol Synthesis, e.g., SEM and TIPS protection
In the multi-step synthesis of complex heterocyclic systems like pyrrolo[2,3-b]pyridines, protecting groups are essential tools to mask reactive functional groups, such as the pyrrole N-H, to prevent unwanted side reactions and direct transformations to the desired position. nih.govnih.gov The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal without affecting other parts of the molecule.
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a frequently used protecting group for the nitrogen atom of the pyrrole ring in the synthesis of pyrrolopyridine and pyrrolopyrimidine scaffolds. researchgate.netmdpi.com The SEM group is known for its stability during challenging transformations like palladium-catalyzed cross-coupling reactions, where other common protecting groups like Boc (tert-butyloxycarbonyl) might fail and lead to decomposition. researchgate.net For instance, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has demonstrated the necessity of masking the pyrrole nitrogen to successfully perform subsequent Buchwald-Hartwig amination. nih.gov However, the final deprotection of the SEM group can be challenging. The release of formaldehyde (B43269) during its removal can lead to the formation of side products, including interesting tricyclic eight-membered 7-azaindole structures. nih.govnih.gov Deprotection is typically achieved using acids like trifluoroacetic acid (TFA). mdpi.com
The Triisopropylsilyl (TIPS) group is another silyl-based protecting group employed in the synthesis of pyrrole-containing structures. While specific examples for this compound are not detailed in the provided context, TIPS is generally valued for its steric bulk, which provides stability under a range of conditions. Its removal is typically accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The strategic use of such protecting groups allows for sequential functionalization of the heterocyclic core.
Below is a table summarizing these protecting group strategies.
Table 1: Protecting Group Strategies| Protecting Group | Abbreviation | Common Use in Pyrrolopyridine Synthesis | Deprotection Conditions | Key Challenges |
|---|---|---|---|---|
| 2-(trimethylsilyl)ethoxymethyl | SEM | Protection of the pyrrole nitrogen to enable cross-coupling reactions. nih.govresearchgate.net | Trifluoroacetic acid (TFA). mdpi.com | Formation of side products due to formaldehyde release. nih.govnih.gov |
Development of Microwave-Assisted Synthesis for Pyrrolo[3,4-b]pyridin-5-one Cores
Microwave-assisted organic synthesis has become a powerful technique for accelerating the synthesis of complex heterocyclic compounds, including scaffolds related to pyrrolopyridines. researchgate.netsemanticscholar.org This method offers significant advantages over conventional heating, such as dramatically reduced reaction times, improved product yields, and often cleaner reactions with fewer byproducts. mdpi.comrasayanjournal.co.in
The synthesis of pyrrolo[3,4-b]pyridin-5-ones, aza-analogues of the isoindolin-1-one (B1195906) core, has been effectively achieved using microwave irradiation. mdpi.comnih.gov One-pot processes coupling multicomponent reactions, like the Ugi-Zhu three-component reaction (UZ-3CR), with a cascade sequence (e.g., N-acylation/aza Diels-Alder/decarboxylation/dehydration) have been successfully implemented. mdpi.comnih.gov In these syntheses, microwave heating is used at various stages, for example, to facilitate the initial formation of intermediates and to drive the final cyclization and aromatization steps. mdpi.comnih.gov Reactions are typically carried out in sealed vessels using solvents like toluene, with catalysts such as ytterbium(III) triflate. mdpi.comnih.gov The ability to rapidly heat the reaction mixture to temperatures like 65-150°C allows for the efficient construction of the complex polycyclic system in minutes to hours, a significant improvement over conventional methods. mdpi.comnih.gov
Table 2: Examples of Microwave-Assisted Synthesis Parameters
| Reaction Type | Solvent | Catalyst | Temperature (°C) | Power (W) | Time | Reference |
|---|---|---|---|---|---|---|
| Ugi-Zhu/Cascade | Toluene | Ytterbium(III) triflate | 65 | 100 | 5-10 min | mdpi.com |
| Ugi-3CR/Cascade | Dichloromethane | - | 80 | 100 | 15 min | nih.gov |
| Annulation | DMSO | KOH | 125-150 | - | - | nih.gov |
Considerations of Green Chemistry Principles in Pyrrolo[2,3-b]pyridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules like pyrrolo[2,3-b]pyridines to minimize environmental impact and enhance safety and efficiency. rasayanjournal.co.in Key aspects of green chemistry applicable to this field include the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions. rasayanjournal.co.in
One of the primary goals is to reduce the use of hazardous solvents. Water is an ideal green solvent, and methodologies are being developed that utilize it as the reaction medium, often in conjunction with promoters like β-cyclodextrin, which can facilitate reactions in an aqueous environment. rsc.org Such approaches offer high atom economy and mild reaction conditions. rsc.org
Furthermore, multicomponent reactions (MCRs) are inherently green as they combine three or more reactants in a single step, reducing the number of synthetic operations, minimizing waste, and saving time and resources. rasayanjournal.co.in As mentioned, microwave-assisted synthesis is another cornerstone of green chemistry, providing a more efficient method of energy input that leads to shorter reaction times and often higher yields. researchgate.netrasayanjournal.co.in The use of catalysts, especially reusable ones, is preferred over stoichiometric reagents to minimize waste. rasayanjournal.co.in These principles guide the development of more sustainable synthetic routes for complex heterocyclic structures.
Reaction Mechanisms in Pyrrolo[2,3-b]pyridine Synthesis and Transformations
The construction of the 1H-pyrrolo[2,3-b]pyridine core can be achieved through various synthetic routes, each involving distinct reaction mechanisms. Classical methods often involve modifications of the Madelung and Fischer indole syntheses. rsc.org
More contemporary methods frequently rely on cyclo-condensation reactions. For instance, new substituted 1H-pyrrolo[2,3-b]pyridines can be synthesized via a two-component reaction between a 2-amino-1H-pyrrole-3-carbonitrile derivative and an active methylene compound. ajol.inforesearchgate.net The proposed mechanism for such reactions often begins with a condensation between the reactants, followed by an intramolecular cyclization. The amino group of the pyrrole adds to a cyano or carbonyl group, leading to the formation of the fused pyridine ring. researchgate.net The final step is often an aromatization to yield the stable pyrrolo[2,3-b]pyridine system.
In the synthesis of the related pyrrolo[3,4-b]pyridin-5-one core, the Ugi-Zhu three-component reaction (UZ-3CR) is a key mechanistic pathway. mdpi.comnih.gov This reaction involves the condensation of an aldehyde, an amine, and an isocyanide, which then undergoes a series of intramolecular steps, including an aza-Diels-Alder reaction, to construct the bicyclic core. mdpi.com These multicomponent strategies are highly efficient for building molecular complexity in a single synthetic operation.
Transformations of the pyrrolo[2,3-b]pyridine ring system primarily involve electrophilic substitution reactions such as nitration, bromination, and Mannich reactions, which predominantly occur at the 3-position of the pyrrole ring. rsc.org
Spectroscopic and Advanced Structural Characterization of Pyrrolo 2,3 B Pyridin 5 Ol and Analogues in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 6-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, ¹H and ¹³C NMR are fundamental in confirming the successful synthesis and substitution patterns of these compounds. acs.orgmdpi.comuobasrah.edu.iq
In ¹H NMR spectra of pyrrolo[2,3-b]pyridine derivatives, the chemical shifts of the protons are indicative of their position within the heterocyclic ring system. For instance, in studies of various analogues, the proton of the N-H group in the pyrrole (B145914) ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. nih.gov The aromatic protons on the pyridine (B92270) and pyrrole rings exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets) that are dependent on their coupling with adjacent protons. researchgate.netmdpi.com
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon atoms in the heterocyclic core resonate at distinct positions, which are influenced by the electronic effects of the substituents. nih.gov Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often used to definitively assign proton and carbon signals and to establish connectivity within the molecule, confirming the specific substitution pattern of the derivatives. helixchrom.com
While specific NMR data for this compound is not widely published, the analysis of its analogues provides a strong predictive framework for its spectral characteristics. Below is a table of representative ¹H and ¹³C NMR data for related pyrrolo[2,3-b]pyridine compounds.
Interactive Data Table: Representative NMR Data for Pyrrolo[2,3-b]pyridine Analogues
| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | CDCl₃ | ¹H | 8.62 (dd, 2H, J=1.0, 3.1), 8.29 (dd, 1H, J=1.0, 3.4), 8.00 (dd, 1H, J=1.0, 5.3), 7.72 (dd, 2H, J=1.0, 3.1), 7.13 (dd, 1H, J=3.4, 5.3), 6.99 (s, 1H) | researchgate.net |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | DMSO-d₆ | ¹H | 11.83 (br s, 1H), 8.12 (d, 1H, J=2.0), 8.08 (d, 1H, J=2.0), 7.51 (t, 1H, J=2.8), 6.42 (dd, 1H, J=3.4, 1.7) | researchgate.net |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | DMF-d₇ | ¹³C | 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0 | researchgate.net |
| 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | CDCl₃ | ¹H | 8.22 (d, 1H, J=5.1), 7.80–7.78 (m, 2H), 7.50–7.41 (m, 3H), 7.15 (d, 1H, J=8.5), 6.69 (s, 1H), 5.66 (s, 2H), 3.72 (t, 2H, J=8.5), 0.95 (t, 2H, J=8.5), 0.04 (s, 9H) | nih.gov |
| 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | CDCl₃ | ¹³C | 150.4, 143.3, 142.9, 135.4, 131.7, 129.5, 128.9 (2C), 128.8 (2C), 120.0, 117.1, 99.2, 71.1, 66.7, 18.1, -1.2 (3C) | nih.gov |
Mass Spectrometry (MS) Applications in Pyrrolo[2,3-b]pyridin-5-ol Research
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In the study of pyrrolo[2,3-b]pyridin-5-ol and its derivatives, both low-resolution and high-resolution mass spectrometry (HRMS) are routinely employed. mdpi.com
Electron impact (EI) mass spectrometry studies on the 1H-pyrrolo[2,3-b]pyridine core have shown that the fragmentation pathways are influenced by the nature and position of substituents. rsc.org A common fragmentation pattern involves the loss of small molecules or radicals, leading to the formation of stable ions. For many derivatives, the molecular ion peak (M⁺) is readily observed, confirming the molecular weight of the compound. rsc.orgscirp.org
High-resolution mass spectrometry is particularly valuable as it provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. nih.gov This is a critical step in confirming the identity of a newly synthesized compound. For instance, in the characterization of a chloro-substituted pyrrolo[2,3-b]pyridine derivative, HRMS analysis provided an observed mass that was in excellent agreement with the calculated mass for the expected formula, thereby confirming its composition. nih.gov
The fragmentation of the pyrrolo[2,3-b]pyridine ring can be complex, but often involves processes such as the loss of HCN from the pyrrole ring, which is a characteristic fragmentation for indole-like structures. scirp.org The specific fragmentation patterns for this compound would be expected to involve the loss of fragments related to the methyl and hydroxyl groups, in addition to the fragmentation of the heterocyclic core.
Interactive Data Table: Representative Mass Spectrometry Data for Pyrrolo[2,3-b]pyridine Analogues
| Compound | Ionization Method | m/z (Observed) | m/z (Calculated) | Formula | Reference |
| 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | HRMS (ES+) | 359.1349 | 359.1346 | C₁₉H₂₃ClN₂OSi | nih.gov |
| 4-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | HRMS (ES+) | 389.1452 | 389.1452 | C₂₀H₂₅ClN₂O₂Si | nih.gov |
| N-((6-(Benzylamino)pyridin-3-yl)methyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | HRMS (ES+) | 346.1775 | 346.1780 | C₁₉H₂₀N₇ | mdpi.com |
X-ray Crystallography for Defining Solid-State Structures of Pyrrolo[2,3-b]pyridine Compounds
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. This technique has been applied to several derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, offering insights into bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.gov
Studies on compounds like 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine have shown that the pyrrolo[2,3-b]pyridine core is essentially planar. researchgate.net The crystal packing is often stabilized by intermolecular hydrogen bonds, for example, between the N-H of the pyrrole ring and a nitrogen atom of an adjacent molecule, leading to the formation of dimers or extended chains. researchgate.netresearchgate.net
The crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine also demonstrates a planar azaindole skeleton, with the molecules linked into inversion dimers through N-H···N hydrogen bonds. researchgate.net The data obtained from X-ray crystallography, such as unit cell dimensions, space group, and atomic coordinates, are crucial for understanding the solid-state properties of these compounds. While a crystal structure for this compound is not available in the literature, the data from its analogues suggest that it would also possess a planar heterocyclic core, with the potential for hydrogen bonding involving the pyrrole N-H and the 5-hydroxyl group.
Interactive Data Table: Representative X-ray Crystallography Data for Pyrrolo[2,3-b]pyridine Analogues
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | C₁₂H₉N₃ | Triclinic | P-1 | 6.5529 | 10.0457 | 14.5282 | 86.697 | researchgate.net |
| 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | C₁₂H₉N₃ | Monoclinic | P2₁/c | 10.1416 | 13.7428 | 6.7395 | 94.331 | nih.gov |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | C₇H₅BrN₂ | Monoclinic | P2₁/c | 8.9082 | 13.3632 | 5.8330 | 103.403 | researchgate.net |
| 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride (B599025) dihydrate | C₂₁H₁₇ClF₃N₅·2Cl·2H₂O | Triclinic | P-1 | 9.9472 | 11.2335 | 13.0645 | 77.019 | mdpi.com |
Chromatographic Techniques (HPLC, UPLC) for Purity Assessment and Isolation in Pyrrolo[2,3-b]pyridin-5-ol Studies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for the analysis and purification of pyrrolo[2,3-b]pyridin-5-ol derivatives. mdpi.com These methods are used to determine the purity of synthesized compounds, monitor reaction progress, and isolate target molecules from complex mixtures.
Reversed-phase HPLC is the most common mode used for these compounds, typically employing a C18 stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the gradient or isocratic conditions optimized to achieve good separation. mdpi.comnih.gov For instance, the purity of various pyrrolo[2,3-d]pyrimidine analogues has been assessed using a C18 column with a water/acetonitrile gradient. nih.gov
UPLC, which utilizes smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com This technique is particularly advantageous for the analysis of complex samples and for high-throughput screening.
Preparative HPLC is also a crucial tool for obtaining highly pure samples of pyrrolo[2,3-b]pyridine derivatives for further biological testing or structural analysis. The scalability of HPLC methods allows for the purification of milligram to gram quantities of material. sielc.com
Interactive Data Table: Representative Chromatographic Conditions for Pyrrolo[2,3-b]pyridine Analogues and Related Compounds
| Technique | Column | Mobile Phase | Detection | Application | Reference |
| UPLC | Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) | Gradient of Acetonitrile and Water | UV | Purity analysis of pyrrolo[2,3-d]pyrimidine analogues | nih.gov |
| HPLC | Gemini-NX 3 µ C18 (4.6 x 50 mm) | Gradient of Acetonitrile and Water with 0.1% Formic Acid | DAD, LC/MS | Purity analysis and characterization of a pexidartinib (B1662808) analogue | mdpi.com |
| HPLC | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | UV, MS | Analysis of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- | sielc.com |
| HPLC | Amaze HD (3.2 x 150 mm) | Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium (B1175870) Formate | UV (275 nm) | Analysis of pyridine and aminopyridines | helixchrom.com |
Computational and Theoretical Investigations of 6 Methyl 1h Pyrrolo 2,3 B Pyridin 5 Ol Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of pyrrolopyridine systems. For 6-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, computational analysis has been used to understand its chemical behavior, such as in regioselective reactions.
General insights from MO theory and DFT calculations on heterocyclic systems help in understanding the bonding and electronic properties, which are otherwise poorly described by simpler models mdpi.com. These methods provide a foundational understanding of the molecule's stability, reactivity, and potential for forming intermolecular interactions, which is essential for rational drug design.
Molecular Docking Studies of Pyrrolo[2,3-b]pyridin-5-ol Derivatives with Biological Targets
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein. Numerous studies have employed docking to investigate the interaction of pyrrolo[2,3-b]pyridine and the related pyrrolo[3,4-b]pyridin-5-one derivatives with a diverse range of biological targets.
These targets include key proteins implicated in cancer and other diseases, such as:
Kinases: c-Met, Janus kinases (JAK1, JAK2, JAK3), p21-activated kinase 4 (PAK4), and Colony-Stimulating Factor 1 Receptor (CSF1R). mdpi.commdpi.comnih.gov
Structural Proteins: αβ-tubulin, a target for anticancer agents. nih.gov
Other Enzymes and Receptors: Phosphodiesterase 4B (PDE4B) and various proteins related to breast cancer, including AKT1 and Orexin-2 receptor (Ox2R).
Docking studies have been crucial in identifying potential inhibitors and explaining their structure-activity relationships (SAR) at a molecular level. For instance, docking of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides into the active site of PDE4B helped to rationalize the observed inhibitory activity nih.gov. Similarly, in silico studies on pyrrolo[3,4-b]pyridin-5-ones against proteins relevant to breast cancer and cervical cancer have guided the identification of promising cytotoxic compounds. nih.gov
A primary output of molecular docking is the detailed analysis of the binding mode, which describes the specific interactions between the ligand and the protein's active site. For pyrrolo[2,3-b]pyridine derivatives, these analyses have revealed common and crucial interaction patterns.
Hydrogen Bonding: The pyrrolo[2,3-b]pyridine core frequently acts as a hydrogen bond donor and/or acceptor. For example, derivatives targeting c-Met kinase consistently form hydrogen bonds between the pyrrolopyridine fragment and the backbone of Met1160 in the hinge region of the kinase mdpi.com. In studies of PAK4 inhibitors, the 7H-pyrrolo[2,3-d]pyrimidine scaffold also forms strong interactions with the hinge region. mdpi.com
Hydrophobic and Aromatic Interactions: Hydrophobic interactions are key drivers of binding for these compounds. Docking of active pyrrolo[3,4-b]pyridin-5-ones against αβ-tubulin showed that hydrophobic-aromatic moieties play a critical role in establishing strong interactions within the binding pocket nih.gov. For inhibitors of CSF1R, the superimposition of docked poses with known ligands helps validate the binding mode and understand the structural requirements for potent inhibition mdpi.com.
| Compound Series | Biological Target | Key Predicted Interactions | Reference |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine derivatives | c-Met Kinase | Hydrogen bonds with Met1160; Hydrophobic interactions with substituted phenyl rings. | mdpi.com |
| Pyrrolo[3,4-b]pyridin-5-ones | αβ-Tubulin | Strong hydrophobic interactions from aromatic moieties. | nih.gov |
| 7H-Pyrrolo[2,3-d]pyrimidine derivatives | PAK4 | Interactions with the hinge region, β-sheets, and charged residues. | mdpi.com |
| Imidazo-pyrrolopyridinone derivatives | JAK1/JAK3 | Interactions with hinge region residues like Glu957 and Leu959. | nih.gov |
| Pyrrolo[2,3-b]pyridine-based hybrids | CSF1R | Structural overlap and similar binding patterns to known inhibitors like Pexidartinib (B1662808). | mdpi.com |
WaterMap is a computational method that analyzes the thermodynamic properties (enthalpy and entropy) of water molecules in a protein's binding site. nih.gov This analysis helps to identify high-energy, "unstable" water molecules that, if displaced by a part of a ligand, can lead to a significant gain in binding affinity. drughunter.com Conversely, displacing stable, low-energy water molecules can be energetically unfavorable.
This technique is used to refine lead compounds and understand selectivity. nih.govnih.gov In the context of drug design, hydration sites can be classified based on their thermodynamic profiles:
Displaceable Waters: These have unfavorable binding free energy (high ΔG) and are ideal targets for displacement by hydrophobic groups on a ligand to improve potency. drughunter.comnih.gov
Replaceable Waters: These are enthalpically favorable but entropically unfavorable. They can be replaced by polar groups on a ligand that can replicate the hydrogen bonding interactions. nih.gov
Stable Waters: These have a favorable binding free energy (low ΔG) and should generally be avoided, as their displacement would be energetically costly. nih.gov
While specific WaterMap studies on this compound were not found, the methodology has been applied to kinases like PAK1, a target for related pyrrolopyrimidine inhibitors. nih.gov Such analyses provide a powerful tool for optimizing ligand design by strategically targeting or avoiding specific water molecules within the active site to enhance binding affinity and selectivity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolo[3,4-b]pyridin-5-one Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.
A QSAR study was conducted on a series of 12 polysubstituted pyrrolo[3,4-b]pyridin-5-ones for their cytotoxic activity against human cervical carcinoma cell lines (SiHa, HeLa, and CaSki). nih.gov The resulting models revealed that six-membered rings were the most significant molecular frameworks contributing to the activity across all tested cell lines. nih.gov This finding suggests that the size and electronic nature of these rings are critical for the observed cytotoxicity.
In another study on 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives, which share a related core structure, 2D and 3D-QSAR models were developed to understand their inhibitory activity against JAK kinases. nih.govnih.gov The 2D-QSAR models for JAK1, JAK2, and JAK3 showed high correlation coefficients (R² values of 0.974, 0.862, and 0.981, respectively), indicating a strong correlation between the selected physicochemical descriptors and the inhibitory activity. nih.govnih.gov The 3D-QSAR models (CoMFA and CoMSIA) provided contour maps that visualized the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, offering a clear guide for designing more potent inhibitors. nih.govnih.govresearchgate.net
| Compound Series | Biological Target/Activity | Key QSAR Findings | Reference |
|---|---|---|---|
| Pyrrolo[3,4-b]pyridin-5-ones | Cytotoxicity in Cervical Cancer Cells | Six-membered rings identified as the most significant molecular frameworks for activity. | nih.gov |
| 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives | JAK1, JAK2, JAK3 Inhibition | Developed robust 2D-QSAR (R² > 0.86) and 3D-QSAR models (CoMFA/CoMSIA) to guide inhibitor design. | nih.govnih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics of Pyrrolo[2,3-b]pyridine Ligands
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of a ligand and its interactions with a biological target over time, complementing the static picture from molecular docking.
MD simulations have been applied to several systems involving pyrrolopyridine and related scaffolds:
JAK1 Inhibitors: For pyrrolo[2,3-d]pyrimidin-4-amine derivatives targeting JAK1, MD simulations were used to assess the stability of the docked poses. The simulations confirmed the stability of key hydrogen bonds with hinge residues (Glu957, Leu959) and identified stable water-mediated interactions, providing a more accurate model of the binding complex.
Breast Cancer Targets: In a study of pyrrolo[3,4-b]pyridin-5-ones against breast cancer targets like AKT1, MD simulations were performed on the most promising ligand-protein complexes identified through docking. These simulations help to confirm the stability of the predicted binding modes and provide insights into the dynamic behavior of the complex.
These simulations are essential for validating docking results, understanding the conformational flexibility of ligands in the active site, and calculating binding free energies, thereby offering a more accurate prediction of ligand affinity.
Pharmacophore Model Development for Pyrrolo[3,4-b]pyridin-5-one Based Ligands
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These models are used in virtual screening to identify new compounds with the potential for similar biological activity.
Based on molecular docking studies of pyrrolo[3,4-b]pyridin-5-one analogues with αβ-tubulin, a ligand-based pharmacophore model was developed. nih.gov The model was constructed to aid in the discovery of new polyheterocyclic candidates that could bind more strongly to the target. The key features of the pharmacophore likely include hydrophobic and aromatic centers, reflecting the importance of these interactions as determined by the docking analysis. nih.gov
Similarly, a study on 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives as JAK inhibitors also involved the development of a pharmacophore model as part of a comprehensive in silico screening strategy. nih.govnih.gov The generation of such models, derived from the structural information of active compounds and their binding modes, is a powerful strategy in modern drug discovery to efficiently search large chemical databases for novel scaffolds.
Theoretical Studies of Tautomerism in Pyrrolo[2,3-b]pyridine Systems
While direct computational analyses for this specific substituted pyrrolo[2,3-b]pyridine are lacking, general principles from theoretical studies on related heterocyclic systems, such as other substituted pyridinols and fused bicyclic heteroaromatics, can provide valuable insights. Computational methods, particularly density functional theory (DFT), are powerful tools for predicting the geometries and relative energies of different tautomers. Such studies typically involve geometry optimization of all possible tautomeric structures, followed by the calculation of their electronic energies and Gibbs free energies. These calculations can be performed in the gas phase and in various solvents to model the effect of the environment on the tautomeric equilibrium.
For instance, in analogous systems, the keto-enol tautomeric equilibrium is often influenced by the ability of the solvent to stabilize one form over the other through hydrogen bonding. Aromaticity also plays a crucial role; tautomers that maintain or enhance the aromatic character of the heterocyclic rings are generally more stable.
Although specific data for this compound is not available, a hypothetical computational study would likely involve the calculation of the relative energies of the potential tautomers. The results of such a study would be instrumental in understanding the fundamental chemical properties of this compound and predicting its behavior in different chemical and biological environments. The absence of such dedicated studies highlights a gap in the current research landscape and underscores the need for future computational investigations into the tautomerism of this and related pyrrolo[2,3-b]pyridine derivatives.
Structure Activity Relationship Sar Studies of Pyrrolo 2,3 B Pyridin 5 Ol Derivatives
Impact of Substitutions on the Pyrrolo[2,3-b]pyridine Scaffold on Biological Activity
The biological profile of pyrrolo[2,3-b]pyridine derivatives can be significantly altered by the introduction of various substituents at different positions of the bicyclic core. These modifications can modulate the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
Specific Research on the Influence of a Methyl Group at C6 on 1H-Pyrrolo[2,3-b]pyridin-5-ol Analogues
The presence of a methyl group at the C6 position of the 1H-pyrrolo[2,3-b]pyridin-5-ol scaffold plays a crucial role in defining the molecule's interaction with its biological targets. This substitution is known to enhance the lipophilicity of the compound, which can facilitate its passage through cellular membranes. evitachem.com Furthermore, the methyl group can engage in beneficial hydrophobic interactions within the binding pocket of a target protein, thereby increasing binding affinity and potency.
In the context of kinase inhibition, for instance, the C6-methyl group can occupy a hydrophobic pocket, leading to enhanced inhibitory activity. Studies on related pyrrolo[3,4-c]pyridine derivatives have shown that the removal of a methyl group from the pyridine (B92270) ring can lead to a significant loss of activity, underscoring the importance of this substituent for biological function. nih.gov
Specific Research on the Role of a Hydroxyl Group at C5 on 1H-Pyrrolo[2,3-b]pyridine Derivatives
The hydroxyl group at the C5 position is a key structural feature, contributing significantly to the polar character of the 1H-pyrrolo[2,3-b]pyridine core. evitachem.com This functional group can act as both a hydrogen bond donor and acceptor, enabling critical interactions with amino acid residues in the active site of enzymes or receptors. These hydrogen bonds are often instrumental in anchoring the ligand within the binding site and are a major determinant of binding affinity.
For example, in the context of kinase inhibitors, the C5-hydroxyl group can form hydrogen bonds with residues in the hinge region of the kinase, a common binding motif for this class of drugs. The ability to form these specific interactions can confer both potency and selectivity. Moreover, the hydroxyl group provides a potential site for further chemical modification, allowing for the introduction of other functional groups to fine-tune the compound's properties. evitachem.com
Substituent Effects at N1, C2, and C3 Positions on Pyrrolo[2,3-b]pyridine Activity
Substitutions at the N1, C2, and C3 positions of the pyrrole (B145914) ring moiety have been extensively explored to optimize the biological activity of pyrrolo[2,3-b]pyridine derivatives.
N1 Position: The pyrrole nitrogen at the N1 position is often a site for substitution to modulate the compound's physicochemical properties and target engagement. N-alkylation or N-arylation can influence the molecule's solubility, metabolic stability, and ability to interact with the target protein. For instance, N-methylation of a related pyrrolo[3,2-b]pyridine was found to render the compound inactive in one study, highlighting the sensitivity of this position to substitution. evitachem.com In contrast, another study on JAK1 inhibitors utilized N-alkyl substitution on the 1H-pyrrolo[2,3-b]pyridine carboxamide scaffold to enhance selectivity. nih.gov
C3 Position: The C3 position is also a critical site for modification. The introduction of different functional groups at this position can significantly impact potency and selectivity. For example, regioselective fluorination at the C3 position of 6-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has been explored for the synthesis of radiotracers, taking advantage of the increased reactivity of this position due to electron localization from the pyrrole nitrogen. evitachem.com In the development of Cdc7 kinase inhibitors, modifications at the C3 position of the 1H-pyrrolo[2,3-b]pyridine core led to a potent inhibitor with an IC50 value of 7 nM. nih.gov
Influence of Substituents on the Pyridine Ring Moiety in Pyrrolo[2,3-b]pyridine Derivatives
Modifications to the pyridine ring of the pyrrolo[2,3-b]pyridine scaffold offer another avenue for optimizing biological activity. The nitrogen atom in the pyridine ring can participate in hydrogen bonding, and substituents on the ring can influence the electronic distribution and steric properties of the entire molecule.
For instance, in the development of CSF1R inhibitors, substitutions on the pyridine portion of related pyrrolo[2,3-d]pyrimidine analogs were found to be crucial for activity. nih.govmdpi.com The position and nature of these substituents can dictate the molecule's ability to fit into the binding pocket and interact with key residues.
Correlation of Structural Modifications with Receptor/Enzyme Binding Affinity and Selectivity
The rational modification of the this compound scaffold allows for the fine-tuning of its binding affinity and selectivity towards specific biological targets, such as protein kinases.
The core 1H-pyrrolo[2,3-b]pyridine nucleus often acts as a hinge-binder in kinases, forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.gov The substituents at various positions then project into different pockets of the ATP-binding site, influencing both potency and selectivity. For example, in the development of FGFR inhibitors, a trifluoromethyl group at the 5-position of a 1H-pyrrolo[2,3-b]pyridine derivative was introduced to form a hydrogen bond with a specific glycine (B1666218) residue, leading to improved activity. nih.gov
The following table illustrates the impact of structural modifications on the inhibitory activity of some pyrrolo[2,3-b]pyridine derivatives against various kinases.
| Compound | Target Kinase | IC50 (nM) | Key Structural Features |
|---|---|---|---|
| Compound 4h (FGFR inhibitor) | FGFR1 | 7 | 1H-pyrrolo[2,3-b]pyridine core with 3,5-dimethoxyphenyl and trifluoromethyl substitutions. |
| Compound 4h (FGFR inhibitor) | FGFR2 | 9 | 1H-pyrrolo[2,3-b]pyridine core with 3,5-dimethoxyphenyl and trifluoromethyl substitutions. |
| Compound 4h (FGFR inhibitor) | FGFR3 | 25 | 1H-pyrrolo[2,3-b]pyridine core with 3,5-dimethoxyphenyl and trifluoromethyl substitutions. |
| Compound 42 (Cdc7 inhibitor) | Cdc7 | 7 | (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one. nih.gov |
| Compound 34 (c-Met inhibitor) | c-Met | 1.68 | Pyrrolo[2,3-b]pyridine derivative bearing a 1,2,3-triazole moiety. mdpi.com |
| BMS-645737 (VEGFR-2 inhibitor) | VEGFR-2 | - | N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f] evitachem.comnih.govnih.govtriazin-4-amine core. nih.gov |
Selectivity is often achieved by exploiting differences in the amino acid residues lining the ATP-binding pocket of different kinases. By designing substituents that can form specific interactions with unique residues in the target kinase, while avoiding interactions with residues in off-target kinases, selectivity can be enhanced. For example, the introduction of a bulky group might be well-tolerated in the active site of one kinase but clash with the active site of another, leading to selective inhibition.
Design Principles for Modulating Selectivity and Potency in this compound Analogues
Based on the available SAR data, several design principles can be formulated to guide the optimization of this compound analogues for improved potency and selectivity.
Exploiting the Hinge-Binding Motif: The pyrrolo[2,3-b]pyridine core should be maintained as the primary hinge-binding element. The N1-H and the pyridine nitrogen are critical for forming hydrogen bonds with the kinase hinge region.
Targeting Hydrophobic Pockets: The C6-methyl group provides a starting point for exploring hydrophobic interactions. Modifications at this position, such as increasing the alkyl chain length or introducing cyclic substituents, could lead to enhanced potency if a suitable hydrophobic pocket is available in the target enzyme.
Optimizing Hydrogen Bond Networks: The C5-hydroxyl group is a key interaction point. Its role as a hydrogen bond donor/acceptor should be leveraged. Modifications that maintain or enhance this interaction, such as conversion to a methoxy (B1213986) group or other hydrogen-bonding moieties, should be considered based on the specific topology of the target's active site.
Probing the Solvent-Exposed Region: Substituents at the C2 and C3 positions often extend into the solvent-exposed region of the ATP-binding site. This provides an opportunity to introduce larger, more complex groups to improve potency and selectivity without disrupting the core binding interactions. The introduction of polar groups in this region can also enhance solubility.
Structure-Based Design: A crucial design principle is the use of X-ray crystallography and molecular modeling. Obtaining the crystal structure of a target enzyme in complex with a this compound analogue can provide invaluable insights into the binding mode and guide the rational design of more potent and selective inhibitors. Molecular docking studies can also be used to predict the binding of new analogues and prioritize their synthesis. nih.gov
By systematically applying these design principles, it is possible to navigate the complex SAR landscape of this compound derivatives and develop compounds with optimized biological profiles for specific therapeutic applications.
Mechanistic Studies of Biological Interactions Involving Pyrrolo 2,3 B Pyridin 5 Ol and Its Active Analogues
Janus Kinase (JAK) Inhibition Mechanisms by 1H-Pyrrolo[2,3-b]pyridine Derivatives
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for signaling pathways initiated by numerous cytokines and growth factors, which are critical in inflammation and immune responses. nih.govacs.org The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. nih.gov Given their central role in immune regulation, JAKs have become significant therapeutic targets for autoimmune diseases and organ transplant rejection. nih.govnih.govresearchgate.net The 1H-pyrrolo[2,3-b]pyridine scaffold, which mimics the pyrrolopyrimidine structure of other known JAK inhibitors, has been identified as a promising template for developing novel JAK inhibitors. researchgate.net
JAK3 Inhibitory Activity and Molecular Interactions
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective inhibitors of JAK3. nih.gov The high degree of homology in the ATP-binding sites among JAK family members presents a challenge for achieving isoform selectivity. nih.govacs.org However, specific structural modifications to the 1H-pyrrolo[2,3-b]pyridine core have led to compounds with significant JAK3 inhibitory activity. For instance, introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a substantial increase in JAK3 inhibitory activity. nih.gov
Docking studies and molecular modeling have provided insights into the interactions between these inhibitors and the JAK3 enzyme. nih.gov These analyses confirm that the substituent groups on the pyrrolo[2,3-b]pyridine ring play a crucial role in the inhibitory potency. nih.gov The binding efficiency of these inhibitors is primarily driven by van der Waals and electrostatic interactions within the ATP-binding pocket of JAK3. nih.gov Key residues in the JAK3 binding site, such as LEU828, VAL836, LYS855, GLU903, LEU905, and LEU956, have been identified as important for the interaction with these inhibitors. nih.gov Some advanced tricyclic imidazo-pyrrolopyridinone derivatives, developed from the 1H-pyrrolo[2,3-b]pyridine scaffold, have shown potent JAK3 inhibitory activity with IC50 values as low as 1.1 nM. researchgate.net
Differentiation of JAK1, JAK2, and JAK3 Inhibition Profiles
While developing selective JAK3 inhibitors is a primary goal to minimize side effects associated with inhibiting other JAK isoforms, many 1H-pyrrolo[2,3-b]pyridine derivatives exhibit a range of activities across the JAK family. researchgate.net JAK1 plays a key role in most cytokine-mediated inflammatory responses, making it another important target. nih.gov In contrast, inhibition of JAK2 can be associated with hematopoietic side effects like anemia. researchgate.net
Research has focused on designing derivatives with specific selectivity profiles. For example, N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides have been designed as JAK1-selective scaffolds. nih.gov One such compound, an (S,S)-enantiomer, demonstrated excellent potency for JAK1 and high selectivity over JAK2, JAK3, and TYK2. nih.gov The differentiation in inhibition is achieved by exploiting subtle differences in the amino acid residues within the ATP-binding sites of the JAK isoforms. acs.org For instance, some inhibitors achieve JAK1 selectivity by specifically interacting with the E966 residue in JAK1. acs.org Conversely, selectivity for JAK3 can be enhanced through lipophilic interactions with the unique CYS909 residue in the JAK3 active site. nih.govacs.org
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 19 (tricyclic) | 1.5 | - | 1.1 | researchgate.net |
| Compound 38a | Potent | Selective against | Selective against | nih.gov |
| Initial Template (6) | Moderate | Evaluated | Moderate | researchgate.net |
Fibroblast Growth Factor Receptor (FGFR) Inhibition by Pyrrolo[2,3-b]pyridine Derivatives
The fibroblast growth factor receptor (FGFR) family, consisting of four tyrosine kinase receptors (FGFR1–4), plays a crucial role in cell proliferation, differentiation, and migration. nih.govmdpi.com Aberrant activation of the FGFR signaling pathway is implicated in various cancers, making FGFRs attractive targets for therapy. nih.govrsc.org The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel and efficient core structure for developing potent FGFR inhibitors. nih.gov
FGFR1, FGFR2, and FGFR3 Inhibitory Activities
Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and shown to possess potent inhibitory activities against FGFR1, FGFR2, and FGFR3. rsc.org Structure-activity relationship (SAR) studies have led to the optimization of these compounds. For example, the optimization of a lead compound resulted in derivative 4h , which exhibited pan-FGFR inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov
Docking studies revealed the binding mode of these inhibitors within the FGFR1 protein. The 1H-pyrrolo[2,3-b]pyridine nucleus typically forms two hydrogen bonds with the hinge region of the kinase domain, specifically with the backbone carbonyl of glutamate (B1630785) (E562) and the NH group of alanine (B10760859) (A564). nih.gov Additionally, a π–π stacking interaction is often observed between the substituted phenyl ring of the inhibitor and a phenylalanine residue (F489). nih.gov Substitutions on the pyrrolo[2,3-b]pyridine ring, such as a trifluoromethyl group at the 5-position, can form an additional hydrogen bond, which may be a key factor in improving the compound's activity. nih.gov
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 4h | 7 | 9 | 25 | nih.gov |
| Compound 3h | 54 | 66 | 320 | nih.gov |
| Compound 4a | 83 | 93 | 421 | nih.gov |
| Compound 4l | 266 | 259 | 634 | nih.gov |
c-Met Kinase Inhibition Mechanisms of Pyrrolo[2,3-b]pyridine Analogues
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in oncogenic processes, making its inhibition an attractive strategy for cancer treatment. nih.govnih.gov Pyrrolo[2,3-b]pyridine and its bioisosteres, such as pyrazolo[3,4-b]pyridine, have been identified as privileged scaffolds for developing potent c-Met kinase inhibitors. nih.govscispace.com
Researchers have designed and synthesized various series of these analogues, demonstrating significant c-Met inhibitory activity. nih.govepa.gov For instance, a conformationally constrained 2-pyridone analogue based on a pyrrolopyridine core was found to be a potent c-Met kinase inhibitor with an IC50 value of 1.8 nM. nih.gov X-ray crystallography of this inhibitor bound to the ATP binding site of the Met kinase protein provided detailed insights into its binding mode, which helped rationalize the structure-activity relationships of the series. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have shown c-Met inhibition in the nanomolar range. nih.gov Molecular docking simulations further elucidate the binding patterns of these compounds within the active site of the c-Met enzyme. nih.govscilit.com
Structure-activity relationship studies indicated that pyrrolo[2,3-b]pyridine derivatives bearing a 4-oxo-pyridazinone moiety were particularly effective. scispace.comepa.gov The most promising compound from one study, 22g , showed excellent activity against several cancer cell lines and was a potent inhibitor of c-Met kinase. epa.gov
| Compound | c-Met IC50 (nM) | Reference |
|---|---|---|
| Compound 2 (2-pyridone analogue) | 1.8 | nih.gov |
| Compound 5a (pyrazolo[3,4-b]pyridine) | 4.27 | nih.gov |
| Compound 5b (pyrazolo[3,4-b]pyridine) | 7.95 | nih.gov |
Phosphodiesterase 4B (PDE4B) Inhibition by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides
Phosphodiesterases (PDEs) are enzymes that hydrolyze the second messengers cAMP and cGMP. nih.gov The PDE4 family, which is specific for cAMP, is predominantly expressed in inflammatory and immune cells. nih.gov This makes PDE4 an attractive target for treating inflammatory diseases. Among the four PDE4 isoforms (A-D), PDE4B has gained attention as a specific target. Through scaffold-hopping experiments, a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has been identified as potent and selective inhibitors of PDE4B. nih.govnih.gov
SAR studies explored the effects of substitutions on both the aryl and amide portions of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide structure. nih.gov These derivatives displayed a range of PDE4B inhibition, with IC50 values for some compounds in the low micromolar to nanomolar range. nih.gov For example, holding the 3,4-dichlorophenyl northern portion constant while varying the amide group showed that most derivatives had moderate to good inhibition against PDE4B. nih.gov Compound 11h from this series was identified as a PDE4B-preferring inhibitor that was comparable in activity to the standard compound, rolipram, and showed greater selectivity versus the PDE4D isoform. nih.govnih.govacs.org Molecular modeling has been used to demonstrate how these compounds interact with the PDE4B enzyme. nih.gov
| Compound | PDE4B IC50 (µM) | Reference |
|---|---|---|
| Compound 11h | Potent inhibitor | nih.govnih.gov |
| Various derivatives | 0.11 - 1.1 | nih.gov |
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition by Pyrrolo[1,2-b]nih.govnih.govresearchgate.nettriazole Derivatives (Related Scaffolds)
Derivatives of 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govresearchgate.nettriazole have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and programmed cell death, such as necroptosis. nih.govsioc.ac.cn These compounds function as type III inhibitors, binding to an allosteric site rather than the ATP-binding pocket. nih.gov
Molecular docking studies have elucidated the binding mode of these inhibitors. A representative compound, designated as compound 26, effectively occupies a hydrophobic allosteric pocket within the RIPK1 kinase domain. nih.gov Its binding is stabilized by several key interactions:
Hydrogen Bonds: The molecule forms two critical hydrogen bonds with the amino acid residue ASP156. nih.gov
Hydrophobic Interactions: The core 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govresearchgate.nettriazole ring and a fluoro substituent engage in hydrophobic interactions with the kinase. nih.gov
Salt Bridges: A morpholine (B109124) fragment on the compound establishes two salt bridge interactions with residues ASN99 and GLU142. nih.gov
This binding stabilizes RIPK1 in an inactive conformation, preventing the downstream signaling that leads to necroptosis. nih.govsioc.ac.cn The pyridine-phenyl portion of the inhibitor acts as a linker, connecting the allosteric-binding segment with the solvent-exposed region. nih.gov Another potent inhibitor from a related series, GNE684, was also confirmed through co-crystal structures to bind to the same hydrophobic pocket within the RIPK1 kinase domain. nih.gov By inhibiting the kinase activity of RIPK1, these compounds block the activation of RIPK3 and the subsequent phosphorylation of MLKL, key events in the execution of necroptosis. sioc.ac.cn
Table 1: RIPK1 Inhibition Data
| Compound | Target | Activity/Binding | Notes |
|---|---|---|---|
| Compound 26 | RIPK1 | Potent inhibitor | Binds to allosteric hydrophobic pocket; Type III inhibitor. nih.gov |
| GNE684 | RIPK1 | Potent cross-species inhibitor | Binds to the same hydrophobic pocket as necrostatins. nih.gov |
| Necrostatin-34 (Nec-34) | RIPK1 | Inhibitor | Occupies a distinct binding pocket from Nec-1s, stabilizing an inactive conformation. sioc.ac.cn |
Modulation of Dopamine (B1211576) D4 Receptor by Pyrrolo[2,3-b]pyridine Derivatives
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed and evaluated as potent and selective antagonists for the human dopamine D4 receptor. nih.gov This receptor is a member of the D2-like family of G-protein coupled receptors (GPCRs) and is a significant target in neuroscience research. mdpi.com
In vitro binding assays have demonstrated that these compounds exhibit high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes like D2 and D3. nih.gov For example, a series of fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized based on the lead ligand L-750,667 (3-[[4-(4-iodophenyl)piperazin-1-yl]-methyl]-1H-pyrrolo[2,3-b]pyridine). nih.gov Several of these synthesized ligands showed high and selective binding to the D4 receptor. nih.gov
The mechanism of action for antagonists at the D4 receptor generally involves specific interactions within the receptor's binding site. A crucial interaction for initiating inhibition is the formation of a strong salt bridge with the aspartate residue D3.32. mdpi.com While agonists may also interact with this residue, the binding mode of antagonists is distinct. Antagonists tend to have higher residue occupancy in the binding site compared to agonists and are characterized by repulsive interactions with the serine residue S5.46, which is considered important for receptor activation by agonists. mdpi.com The binding of these pyrrolo[2,3-b]pyridine antagonists blocks the receptor, preventing its activation by the endogenous ligand, dopamine.
Table 2: Dopamine D4 Receptor Binding Affinity for 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity Profile |
|---|---|---|---|
| Ligand 1 | Dopamine D4 | High Selectivity | High selectivity for D4 receptor. nih.gov |
| Ligand 2 | Dopamine D4 | High Selectivity | High selectivity for D4 receptor. nih.gov |
| Ligand 6 | Dopamine D4 | High Selectivity | High selectivity for D4 receptor; lowest lipophilicity in its series. nih.gov |
| Ligand 7 | Dopamine D4 | High Affinity | High affinity for D4 receptor. nih.gov |
| L-750,667 | Dopamine D4 | Lead Ligand | Parent compound for the synthesized fluorine-substituted derivatives. nih.gov |
Allosteric Modulation of Muscarinic Acetylcholine (B1216132) Receptors (M4) by Pyrrolo[3,4-b]pyridin-5-one Analogues (Related Scaffolds)
The muscarinic acetylcholine M4 receptor is a key regulator of cholinergic neurotransmission and a therapeutic target for neurological disorders. researchgate.net Allosteric modulators offer a sophisticated mechanism for influencing receptor activity by binding to a site distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds. nih.govnih.gov This can lead to enhanced subtype selectivity. nih.gov
While specific studies on pyrrolo[3,4-b]pyridin-5-one analogues were not detailed, research on the closely related thieno[2,3-b]pyridine (B153569) scaffold provides significant mechanistic insight. The compound LY2033298, a thieno[2,3-b]pyridine derivative, functions as a highly selective positive allosteric modulator (PAM) of the M4 receptor. researchgate.netnih.gov
The mechanism of these PAMs involves:
Binding to an Allosteric Site: The modulator binds to a site topographically distinct from the highly conserved orthosteric ACh binding pocket. nih.gov
Potentiation of Agonist Action: As a PAM, the compound does not activate the M4 receptor on its own. Instead, it enhances the potency and efficacy of the endogenous agonist, ACh. nih.govnih.gov This is achieved by increasing the affinity of the receptor for acetylcholine and/or improving the efficiency of its coupling to G-proteins. nih.gov
Conformational Change: The binding of the allosteric modulator induces a conformational change in the receptor that facilitates its activation by the orthosteric agonist. nih.gov
Mutational analysis has been crucial in identifying the binding site for these modulators. For LY2033298, the amino acid residue Aspartate 432 (D432), located in the third extracellular loop of the human M4 receptor, was found to be critical for its selectivity and potentiation effects. researchgate.netnih.gov
Table 3: Characteristics of M4 Positive Allosteric Modulators (PAMs)
| Modulator | Scaffold | Mechanism of Action | Key Structural Feature for Interaction |
|---|---|---|---|
| LY2033298 | Thieno[2,3-b]pyridine | Positive Allosteric Modulator (PAM) | Interacts with a distinct allosteric site; potentiates ACh action. researchgate.netnih.gov |
| VU0010010 | Related Pharmacophore | Positive Allosteric Modulator (PAM) | Increased affinity for acetylcholine at M4 receptors. nih.gov |
Interactions with SARS-CoV-2 Main Protease (MPro) by Pyrrolo[3,4-b]pyridin-5-ones (Related Scaffolds)
The main protease (MPro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is an essential enzyme for the virus's life cycle. nih.govnih.gov It processes viral polyproteins into functional units required for replication, making it a prime target for antiviral drug development. nih.govmdpi.com Pyrrolo[3,4-b]pyridin-5-one derivatives have been investigated as inhibitors of this critical enzyme.
A series of new fluorinated-pyrrolo[3,4-b]pyridin-5-ones, which also contained a 4-amino-7-chloroquinoline moiety, were synthesized and tested for their ability to inhibit SARS-CoV-2 replication. mdpi.com Two compounds from this series, 19d and 19i, were particularly effective at halting early viral replication. mdpi.com
The mechanism of inhibition involves direct interaction with MPro. MPro is a cysteine protease, utilizing a catalytic dyad of Histidine 41 (H41) and Cysteine 145 (Cys145) in its active site to cleave polyproteins. nih.gov Inhibitors are designed to interact with this active site. nih.gov Computational studies revealed that the most active pyrrolo[3,4-b]pyridin-5-one compounds formed strong, favorable interactions with key viral proteins, including MPro. mdpi.com This binding is thought to affect how the virus infects cells and replicates its genetic material. mdpi.com Covalent inhibitors of MPro typically work in a two-step process: an initial reversible binding to the active site, followed by a nucleophilic attack from the thiol group of Cys145 on the inhibitor, forming a covalent bond that inactivates the enzyme. mdpi.com
Table 4: Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives Against SARS-CoV-2
| Compound | Scaffold | Target | In Vitro Activity (IC50) |
|---|---|---|---|
| 19d | Fluorinated-pyrrolo[3,4-b]pyridin-5-one | SARS-CoV-2 Replication | 6.74 µM |
| 19i | Fluorinated-pyrrolo[3,4-b]pyridin-5-one | SARS-CoV-2 Replication | 5.29 µM |
Inhibition of COX-2 Enzyme Activity by Pyrrolo[2,3-d]pyrimidine Analogs (Related Scaffolds)
Cyclooxygenase-2 (COX-2) is an enzyme that becomes upregulated during inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. Selective inhibition of COX-2 over the related COX-1 isoform is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives, known for their diverse biological activities, have been explored in this context. researchgate.net
Studies on related pyrimidine (B1678525) derivatives provide insight into the mechanism of selective COX-2 inhibition. nih.gov These inhibitors bind within the active site of the COX-2 enzyme. Molecular docking studies with certain pyrimidine derivatives have shown that the pyrimidine ring itself can interact with the enzyme primarily through van der Waals forces. nih.gov Other parts of the inhibitor molecule are responsible for key specific interactions that confer selectivity. For example, a naphthalene (B1677914) ring on one pyrimidine derivative was shown to form hydrogen bonds with Tyr385 and amide-π stacking interactions with Gly526 within the COX-2 active site. nih.gov
The selectivity for COX-2 is often attributed to the presence of a larger, more accommodating side pocket in the COX-2 active site compared to COX-1. Inhibitors with appropriate side groups can fit into this pocket, leading to tighter binding and selective inhibition. The anti-inflammatory effect of these compounds is a direct result of blocking the catalytic activity of COX-2, thereby preventing the production of pro-inflammatory prostaglandins. nih.gov
Table 5: COX-2 Inhibition by Pyrimidine Derivatives
| Compound | Scaffold | Target | In Vitro Activity (IC50) | Selectivity |
|---|---|---|---|---|
| L1 | Pyrimidine derivative | COX-2 | Comparable to meloxicam | Highly selective towards COX-2. nih.gov |
| L2 | Pyrimidine derivative | COX-2 | Comparable to meloxicam | Highly selective towards COX-2. nih.gov |
| Celecoxib | Pyrazole | COX-2 | 0.052 µM | Reference selective COX-2 inhibitor. acs.org |
Derivatization and Analog Development of the Pyrrolo 2,3 B Pyridin 5 Ol Scaffold
Design and Synthesis of Novel 6-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol Analogues
The synthesis of analogues based on the this compound structure is a key area of research aimed at creating new chemical entities with potential therapeutic applications. Synthetic strategies are often designed to introduce a variety of functional groups at different positions on the pyrrolo[2,3-b]pyridine core.
One approach to creating analogues involves starting with a suitable precursor, such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, which can be converted to the target scaffold. evitachem.com Solid-phase synthesis is another powerful technique that enables the rapid creation of a library of diverse compounds. Using this method, the core structure can be anchored to a resin, allowing for sequential chemical modifications before the final analogue is cleaved from the solid support. evitachem.com
Specific examples of analogue synthesis include:
Fluorinated Derivatives : Regioselective fluorination has been used to create radiotracers for imaging techniques like positron emission tomography (PET). Direct fluorination at the C-3 position of this compound can be achieved with high selectivity. evitachem.com
Substituted Carboxamides : In the pursuit of Janus kinase (JAK) inhibitors, researchers have introduced a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring, leading to the identification of potent and selective inhibitors. researchgate.net
Multi-substituted Analogues : Complex analogues have been prepared by reacting key intermediates with various building blocks. For instance, 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives have been synthesized by reacting a 2-amino-1,4-disubstituted-1H-pyrrole-3-carbonitrile intermediate with 2-arylidenemalononitriles. juniperpublishers.com This method allows for the introduction of different aryl groups at the C6 position and other substituents on the pyrrole (B145914) nitrogen.
The table below summarizes selected synthetic approaches for generating novel analogues.
| Starting Material/Intermediate | Reagents/Conditions | Resulting Analogue Type | Reference |
| 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Methanol (B129727), Potassium Hydroxide (B78521), 50°C | This compound | evitachem.com |
| This compound | Selectfluor®, 60°C | 3-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | evitachem.com |
| 1H-pyrrolo[2,3-b]pyridine core | Introduction of carbamoyl (C5) and cyclohexylamino (C4) groups | 4,5-disubstituted 1H-pyrrolo[2,3-b]pyridine | researchgate.net |
| 2-amino-1H-pyrrole-3-carbonitrile derivative | 2-arylidenemalononitriles, Piperidine (B6355638) | 4-amino-1,3,6-trisubstituted-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles | juniperpublishers.com |
Exploration of Diverse Substituent Effects on the Pyrrolo[2,3-b]pyridine Ring System
The biological activity of pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Researchers systematically modify the scaffold to establish structure-activity relationships (SAR), which guide the design of more potent and selective compounds.
Key findings on substituent effects include:
C4 and C5 Positions : The introduction of a carbamoyl group at the C5-position combined with a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to significantly enhance inhibitory activity against JAK3. researchgate.net Computational methods like docking calculations have been used to understand and confirm these substituent effects. researchgate.net
N1 and C3 Positions : To improve biological activity, electron-withdrawing groups, such as chlorine atoms, have been introduced onto a phenyl substituent at the N1 position, while alkoxy groups have been placed on a phenyl ring at the C3 position. juniperpublishers.com
Importance of the Core Structure : In the development of inhibitors for the colony-stimulating factor 1 receptor (CSF1R), a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was found to be significantly less potent than its pyrrolopyrimidine analogue. This highlights the critical role of the core heterocyclic structure itself, with the nitrogen at position 3 of the pyrrolopyrimidine being important for activity in that specific case. nih.gov
Influence of Methyl Groups : In a related pyrrolo[3,4-c]pyridine series, the removal of a methyl group from the pyridine (B92270) ring led to a notable decrease in biological activity, indicating its importance for potency. nih.gov
The following table details observed substituent effects on the activity of pyrrolo[2,3-b]pyridine and related scaffolds.
| Scaffold | Substituent Modification | Effect on Activity | Target | Reference |
| 1H-pyrrolo[2,3-b]pyridine | C5-carbamoyl and C4-cyclohexylamino groups | Large increase in inhibitory activity | JAK3 | researchgate.net |
| 1H-pyrrolo[2,3-b]pyridine | N1-(2,4-dichlorophenyl) and C3-(3,4-dimethoxyphenyl) groups | Intended to improve biological activity | General | juniperpublishers.com |
| 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | Replacement of a pyrrolopyrimidine core | 20-fold decrease in potency | CSF1R | nih.gov |
Development of Polyheterocyclic Compounds Incorporating Pyrrolo[2,3-b]pyridin-5-ol Moieties
To access greater chemical diversity and explore novel pharmacological profiles, the pyrrolo[2,3-b]pyridine scaffold is often incorporated into larger, polyheterocyclic systems. This can be achieved by fusing or linking additional heterocyclic rings to the core structure.
Synthetic strategies for building these complex molecules include:
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are instrumental in this area. For example, a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine can be synthesized through a sequence of a chemoselective Suzuki–Miyaura cross-coupling to install an aryl group at the C2 position, followed by a Buchwald–Hartwig amination at the C4 position. nih.gov
Multi-component Reactions : While demonstrated on the isomeric pyrrolo[3,4-b]pyridin-5-one scaffold, multi-component reactions like the Ugi-Zhu reaction followed by cascade and click reactions are powerful tools for constructing polyheterocyclic systems in a highly efficient manner. mdpi.com These strategies can be used to append rings like tetrazoles or triazines to the core structure. mdpi.com
Molecular Hybridization : This design strategy involves combining the pyrrolo[2,3-b]pyridine scaffold (or a related bioisostere like pyrrolo[2,3-d]pyrimidine) with other pharmacophoric moieties. For example, a dipyridine moiety from an existing drug was incorporated with a pyrrolo[2,3-d]pyrimidine core to create hybrid molecules. mdpi.com
Synthesis of Key Intermediates for Pyrrolo[2,3-b]pyridin-5-ol Based Active Pharmaceutical Ingredients (APIs)
The efficient synthesis of complex active pharmaceutical ingredients (APIs) relies on the development of robust routes to produce key intermediates. These intermediates are versatile building blocks that can be elaborated in the final steps of a synthetic sequence.
Notable examples of key intermediates include:
4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives : A doubly functionalized intermediate, 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, serves as a critical precursor. The different reactivity of the chloro and iodo substituents allows for selective, sequential cross-coupling reactions, enabling the controlled introduction of different groups at the C4 and C2 positions. nih.gov
2-Amino-1H-pyrrole-3-carbonitrile Derivatives : The intermediate 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile is a foundational building block. Its reaction with various 2-arylidenemalononitriles provides a straightforward method to construct the final, highly substituted pyrrolo[2,3-b]pyridine ring system. juniperpublishers.com
Protected Pyrrolopyrimidine Precursors : In the synthesis of related pyrrolo[2,3-d]pyrimidine APIs, intermediates such as 4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine are crucial. The protecting group on the pyrrole nitrogen and the halogen substituents are essential for performing subsequent transformations like aminations and Suzuki reactions. mdpi.com
The table below lists some key intermediates and their roles in synthesis.
| Intermediate Compound | Synthetic Utility | Target Scaffold | Reference |
| 4-Chloro-2-iodo-1-(protected)-1H-pyrrolo[2,3-b]pyridine | Precursor for sequential Suzuki and Buchwald-Hartwig cross-coupling | 2,4-disubstituted-1H-pyrrolo[2,3-b]pyridines | nih.gov |
| 2-Amino-1,4-disubstituted-1H-pyrrole-3-carbonitrile | Building block for reaction with arylidenemalononitriles to form the pyridine ring | 4-amino-1,3,6-trisubstituted-1H-pyrrolo[2,3-b]pyridines | juniperpublishers.com |
| 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Precursor for synthesis of the parent compound | This compound | evitachem.com |
| 4-Chloro-5-iodo-7-(protected)-7H-pyrrolo[2,3-d]pyrimidine | Precursor for amination and Suzuki reactions | Substituted pyrrolo[2,3-d]pyrimidines | mdpi.com |
Future Research Directions and Translational Potential in Pyrrolo 2,3 B Pyridin 5 Ol Chemistry
Advancements in Synthetic Methodologies for Complex Pyrrolo[2,3-b]pyridin-5-ol Architectures
The future of drug discovery centered on the pyrrolo[2,3-b]pyridin-5-ol core heavily relies on the development of more efficient, versatile, and sustainable synthetic methods. While foundational syntheses exist, the demand for structurally complex and diverse libraries of derivatives necessitates innovation in chemical synthesis.
Key areas for future development include:
Multicomponent Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms from the starting materials. nih.gov Strategies like the Ugi–Zhu three-component reaction (UZ-3CR) have been successfully employed to create related pyrrolo[3,4-b]pyridin-5-one cores. mdpi.commdpi.com Future work will likely focus on adapting and designing new MCRs to efficiently assemble the pyrrolo[2,3-b]pyridin-5-ol framework, enabling rapid generation of diverse compound libraries.
Cascade Reactions: Coupling MCRs with subsequent cascade processes (e.g., N-acylation, aza Diels-Alder cycloaddition, dehydration) in a single pot offers a powerful strategy for building molecular complexity. mdpi.commdpi.com Research into novel cascade sequences starting from simple precursors will be instrumental in creating intricate and unique pyrrolo[2,3-b]pyridin-5-ol architectures that are otherwise difficult to access.
Cross-Coupling Strategies: Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for modifying heterocyclic cores. nih.gov Future synthetic advancements will likely involve developing more chemoselective and efficient cross-coupling protocols specifically tailored for the pyrrolo[2,3-b]pyridin-5-ol scaffold. This will allow for the precise and controlled introduction of various substituents at different positions of the bicyclic ring, which is critical for fine-tuning pharmacological properties. nih.gov
Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can accelerate the synthesis and purification of pyrrolo[2,3-b]pyridin-5-ol derivatives. These technologies allow for rapid reaction optimization, improved safety, and the high-throughput generation of compound libraries for screening.
| Synthetic Methodology | Description | Potential Application for Pyrrolo[2,3-b]pyridin-5-ol | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to form a complex product. | Rapid generation of diverse libraries of substituted pyrrolo[2,3-b]pyridin-5-ol derivatives. | nih.gov |
| Cascade Reactions | A series of intramolecular reactions triggered by a single event, creating molecular complexity efficiently. | Assembly of complex, fused, or spirocyclic systems onto the core scaffold. | mdpi.com |
| Advanced Cross-Coupling | Highly selective methods (e.g., Suzuki, Buchwald-Hartwig) for forming carbon-carbon and carbon-heteroatom bonds. | Precise functionalization at various positions of the pyrrolopyridine ring to modulate activity. | nih.gov |
Integration of Advanced Computational Approaches in Pyrrolo[2,3-b]pyridin-5-ol Drug Design and Discovery
Computational chemistry and molecular modeling are becoming increasingly integral to the drug discovery pipeline. For the pyrrolo[2,3-b]pyridin-5-ol scaffold, these approaches can significantly de-risk, accelerate, and refine the process of identifying and optimizing new drug candidates.
Future research will benefit from the deeper integration of:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.gov For 6-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol derivatives, docking studies can elucidate binding interactions with target proteins, such as kinases, helping to explain structure-activity relationships (SAR) and guide the design of more potent inhibitors. evitachem.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing robust QSAR models for pyrrolo[2,3-b]pyridin-5-ol derivatives, researchers can predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.govmdpi.com This approach can validate the stability of binding poses predicted by docking, reveal key dynamic interactions, and help to understand the molecular basis of a compound's mechanism of action. nih.govmdpi.com
Pharmacophore Modeling: Based on the structural features of known active compounds, pharmacophore models can be generated to define the essential steric and electronic requirements for biological activity. These models can then be used to screen large virtual libraries for new hits possessing the pyrrolo[2,3-b]pyridin-5-ol core. nih.gov
Broadening the Scope of Biological Target Exploration for this compound Derivatives
While the pyrrolo[2,3-b]pyridine scaffold is well-represented among kinase inhibitors, its structural features suggest a much broader therapeutic potential. juniperpublishers.comnih.gov Future research should aim to systematically explore a wider range of biological targets to unlock new therapeutic applications for derivatives of this compound.
Promising areas for target expansion include:
Kinase Families: Beyond the well-explored Fibroblast Growth Factor Receptors (FGFRs), derivatives have shown activity against other kinases like B-RAF and Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govevitachem.comnih.govrsc.orgnih.gov A systematic screening against a broad panel of kinases could uncover novel and selective inhibitors for oncology and inflammatory diseases.
Epigenetic Targets: Epigenetic regulators, such as histone demethylases, are emerging as critical targets in cancer therapy. Recently, derivatives of the related 1H-pyrrolo[2,3-c]pyridine scaffold have been developed as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1) for treating acute myelogenous leukemia. nih.gov This suggests that the this compound core could also be adapted to target epigenetic enzymes.
Other Enzyme Classes: The structural characteristics of the pyrrolopyridine nucleus make it a versatile pharmacophore that could interact with various other enzyme classes, such as phosphodiesterases, which are involved in signaling pathways related to inflammation. evitachem.com
Receptors and Ion Channels: Exploring the interaction of pyrrolo[2,3-b]pyridin-5-ol derivatives with G-protein coupled receptors (GPCRs) and ion channels could open up therapeutic avenues in neuroscience, cardiovascular disease, and metabolic disorders.
| Biological Target Class | Specific Examples | Therapeutic Potential | Reference |
|---|---|---|---|
| Protein Kinases | FGFR, B-RAF, CSF1R | Oncology, Inflammatory Diseases | evitachem.comnih.govrsc.org |
| Epigenetic Enzymes | Lysine-Specific Demethylase 1 (LSD1) | Oncology (e.g., Leukemia) | nih.gov |
| Other Enzymes | Phosphodiesterases | Inflammatory Diseases | evitachem.com |
| Receptors | G-protein coupled receptors (GPCRs) | Neurological and Metabolic Disorders | nih.gov |
Development of Novel Research Tools and Probes Based on the Pyrrolo[2,3-b]pyridin-5-ol Core
The unique properties of the this compound scaffold make it an excellent candidate for the development of sophisticated research tools to investigate biological systems. These tools are essential for target validation, understanding disease mechanisms, and elucidating cellular signaling pathways. evitachem.com
Future directions in this area include:
Chemical Probes: Potent and selective inhibitors based on the pyrrolo[2,3-b]pyridin-5-ol core can be developed as chemical probes. These probes can be used in biochemical and cellular assays to interrogate the function of specific biological targets, such as enzymes, in their native environment. evitachem.com
Radiolabeled Tracers for PET Imaging: The synthesis of radiolabeled versions of these compounds can create valuable molecular imaging agents. For instance, regioselective fluorination to introduce a fluorine-18 (B77423) radioisotope would enable the development of positron emission tomography (PET) tracers. evitachem.com These tracers could be used non-invasively to visualize and quantify the expression and engagement of specific targets (e.g., FGFRs) in living subjects, aiding in drug development and patient diagnosis.
Affinity-Based Probes: By attaching a reactive group or a tag (like biotin) to the pyrrolo[2,3-b]pyridin-5-ol scaffold, researchers can create affinity-based probes. These tools are used in chemoproteomics experiments to identify the direct cellular targets of a compound, which can help uncover new mechanisms of action or off-target effects.
The continued exploration of the this compound scaffold and its derivatives holds immense promise. Through the synergy of advanced synthesis, computational design, and broad biological profiling, this versatile chemical entity is set to be the foundation for the next generation of therapeutics and research tools.
Q & A
Q. What are the common synthetic routes for 6-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, and what critical parameters influence yield?
The synthesis often involves cyclization and functionalization of pyrrolopyridine scaffolds. A representative method includes refluxing intermediates (e.g., 4-6) with oxidizing agents like chloranil in xylene for 25–30 hours, followed by alkaline workup and recrystallization from methanol . Key parameters affecting yield include reaction time, temperature, and the choice of solvent (e.g., xylene’s high boiling point aids in prolonged reflux). Catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) and stoichiometric ratios of reagents (e.g., 1.4 equivalents of chloranil) are also critical .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the core pyrrolopyridine structure and substituent positions.
- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity and molecular weight verification.
- X-ray Crystallography : For unambiguous structural determination, particularly when novel derivatives are synthesized .
Recrystallization (e.g., from methanol) is commonly used for purification, with TLC monitoring to assess reaction progress .
Q. What solubility properties should researchers consider for this compound in biological assays?
Solubility in aqueous buffers (e.g., ammonium acetate at pH 6.5) can be assessed using the shake-flask method. Co-solvents like DMSO are often employed for stock solutions, followed by dilution in assay buffers. Stability under physiological conditions (e.g., pH 7.4, 37°C) should be validated via HPLC to detect degradation products .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions.
- Byproduct Analysis : Use LC-MS to characterize impurities, such as over-oxidized or dimerized products. Adjust stoichiometry (e.g., limiting chloranil to 1.2 equivalents) to suppress side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity, as demonstrated in related pyrrolopyridine syntheses .
Q. How should researchers address contradictions in reported synthetic yields across different methodologies?
- Controlled Replication : Reproduce conflicting methods under identical conditions (e.g., solvent purity, equipment calibration).
- Intermediate Trapping : Isolate and characterize key intermediates (e.g., via in situ NMR) to identify divergent pathways.
- Kinetic Studies : Compare reaction rates under varying conditions to pinpoint yield-limiting steps .
Q. What computational strategies predict the reactivity of this compound for derivative design?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize syntheses. Tools like ACD/Labs Percepta can model physicochemical properties (e.g., logP, pKa) .
Q. What in vitro assays are suitable for evaluating the biological activity of pyrrolopyridine derivatives?
Q. How can regioselective functionalization of the pyrrolopyridine core be achieved?
- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer cross-coupling reactions to specific positions.
- Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during iodination or alkylation .
Q. What strategies mitigate compound toxicity in cell-based assays?
- Dose-Response Profiling : Establish IC₅₀ and CC₅₀ values to differentiate target-specific effects from general cytotoxicity.
- Proteomics : Identify off-target interactions via affinity purification mass spectrometry (AP-MS).
- In Silico Toxicity Prediction : Use tools like ProTox-II to flag potential hepatotoxic or mutagenic moieties .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
